molecular formula C13H10BrNO3 B2431442 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene CAS No. 163258-52-4

4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene

Cat. No.: B2431442
CAS No.: 163258-52-4
M. Wt: 308.131
InChI Key: DGFSWQMFHBGNKQ-UHFFFAOYSA-N
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Description

“4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene” is a complex organic compound. It contains a nitro group (-NO2), a bromophenoxy group (BrC6H4O-), and a methyl group (-CH3) attached to a benzene ring. The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene derivative. The bromophenoxy group could potentially be introduced via a nucleophilic aromatic substitution reaction . The nitro group might be added through a nitration reaction . The methyl group could be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a bromophenoxy group, a nitro group, and a methyl group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and conditions .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, due to the presence of the nitro, bromophenoxy, and methyl groups. For example, the nitro group could be reduced to an amino group, or the bromine atom could be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Synthesis and Chemical Reactions

4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene and related compounds have been explored primarily in the context of organic synthesis and chemical reactions. For instance, similar compounds like 1-(2-Bromoethoxy)-4-nitrobenzene have been used as intermediates in the synthesis of medications such as dofetilide, a drug used for treating arrhythmia. The synthesis process, involving the Williamson Reaction, has been studied extensively, focusing on optimizing parameters like reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).

The preparation of compounds like 1-butoxy-4-nitrobenzene has been enhanced by the use of ultrasound-assisted organic solvent conditions and catalysis by multi-site phase-transfer catalysts. This approach has shown significant improvements in reaction efficiency compared to traditional methods, highlighting the potential of such compounds in advancing synthetic methodologies (K. Harikumar & V. Rajendran, 2014).

Environmental and Material Science

In the realm of environmental science, compounds structurally related to this compound have been studied for their interactions and removal from the environment. For example, studies on micellar enhanced ultrafiltration have targeted the removal of contaminants like nitrobenzene and 4-nitrophenol from water, using surfactants and polymeric membranes (M. Bielska & J. Szymanowski, 2004).

In material science, the incorporation of compounds like 1-Bromo-4-Nitrobenzene in polymer solar cells has been investigated. The addition of such compounds can significantly enhance device performance by improving electron transfer processes, reducing excitonic recombination, and facilitating excitonic dissociation at donor-acceptor interfaces (G. Fu et al., 2015).

Biochemical and Pharmacological Studies

Biochemical applications have been explored, such as the degradation of 4-nitrophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium. This process involves hydroxylation and methylation reactions, possibly involving cytochrome P450, indicating potential biotechnological applications in environmental cleanup and bioremediation (H. Teramoto, Hiroo Tanaka & H. Wariishi, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields such as pharmaceuticals or materials science .

Properties

IUPAC Name

4-(4-bromophenoxy)-2-methyl-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-9-8-12(6-7-13(9)15(16)17)18-11-4-2-10(14)3-5-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFSWQMFHBGNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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